

synthesis of benzilic acid from benzil

experimental procedure

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Compound of Interest

Compound Name: *Benzilic acid*

Cat. No.: *B119946*

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Application Note: Synthesis of Benzilic Acid from Benzil

Introduction

Benzilic acid, chemically known as 2-hydroxy-2,2-diphenylacetic acid, is a white crystalline aromatic acid synthesized via the **benzilic acid** rearrangement of benzil.[1] This rearrangement is a classic organic reaction where a 1,2-diketone is converted into an α -hydroxy carboxylic acid in the presence of a strong base.[2][3] First reported by Justus von Liebig in 1838, this reaction represents the first documented example of a molecular rearrangement.[2][4] The process involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of benzil, followed by a 1,2-migration of a phenyl group. This protocol provides a detailed experimental procedure for the synthesis, purification, and characterization of **benzilic acid**, suitable for use in research and developmental settings. **Benzilic acid** serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anticholinergic agents.[1]

Reaction Scheme

The overall reaction involves the treatment of benzil with potassium hydroxide, followed by acidification to yield **benzilic acid**.

Step 1: Rearrangement $\text{Benzil} + \text{KOH} \rightarrow \text{Potassium Benzilate}$

Step 2: Acidification $\text{Potassium Benzilate} + \text{H}^+ \rightarrow \text{Benzilic Acid}$

Quantitative Data

The following table summarizes the reagents and typical yields for this procedure.

Reagent/Product	Molecular Formula	Molar Mass (g/mol)	Amount Used	Moles	Molar Ratio
Benzil	C ₁₄ H ₁₀ O ₂	210.23	2.3 g	0.011	1
Potassium Hydroxide (KOH)	KOH	56.11	8.0 mL of ~4.7 M soln.*	~0.038	~3.4
Methanol (Solvent)	CH ₃ OH	32.04	12.0 mL	-	-
Phosphoric Acid (85%)	H ₃ PO ₄	98.00	6.0 mL	-	-
Product: Benzilic Acid	C ₁₄ H ₁₂ O ₃	228.24	~2.2 g (Theoretical)	0.010	-

*Note: The concentration of the KOH solution is prepared as a separate stock. A typical preparation involves dissolving a specific mass of KOH in water. The yield is highly dependent on experimental conditions and purification losses.

Experimental Protocol

Materials and Equipment

- Reagents: Benzil, Potassium Hydroxide (KOH), Methanol, 85% Phosphoric Acid (H₃PO₄) or concentrated HCl/H₂SO₄, Decolorizing Carbon, Distilled Water.
- Glassware: 100 mL Round-bottom flask, Reflux condenser, 250 mL Erlenmeyer flask, Evaporating dish, Büchner funnel, Graduated cylinders, Beakers.
- Equipment: Magnetic stirrer with stir bar, Heating mantle, Ice bath, Gravity filtration setup, Vacuum filtration setup, Melting point apparatus.

Procedure

Step 1: Reaction Setup and Reflux

- Place 2.3 g of benzil into a 100 mL round-bottom flask.[\[5\]](#)
- Add 12 mL of methanol to the flask and warm gently with a heating mantle to dissolve the benzil completely.[\[5\]](#)
- While stirring, add 8.0 mL of a prepared aqueous potassium hydroxide solution to the flask.[\[5\]](#)
- Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[\[5\]](#)[\[6\]](#)
- Continue refluxing with constant stirring for at least 30 minutes. During this time, the initial blue-black color of the solution will transition to brown.[\[5\]](#)

Step 2: Isolation of Potassium Benzilate

- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the cooled contents to an evaporating dish and gently heat to evaporate most of the methanol solvent until a solid layer begins to form on the surface.[\[5\]](#)
- Cool the evaporating dish in an ice-water bath to solidify the residue, which is crude potassium benzilate.[\[5\]](#)
- Collect the solid potassium benzilate using a Büchner funnel (vacuum filtration) and wash it with a small amount (approx. 2 mL) of ice-cold 95% aqueous methanol to remove impurities.[\[5\]](#)

Step 3: Preparation of **Benzilic Acid**

- Transfer the collected potassium benzilate crystals to a 250 mL Erlenmeyer flask.
- Dissolve the solid in a minimum amount of hot water (approximately 50-70 mL may be needed).[\[5\]](#)

- Add a small amount of decolorizing carbon to the hot solution, stir for a few minutes, and then perform a hot gravity filtration to remove the carbon and any other insoluble impurities. Collect the clear filtrate in another 250 mL Erlenmeyer flask.[\[5\]](#)
- Carefully acidify the hot filtrate by slowly adding 6 mL of 85% phosphoric acid while swirling the flask. **Benzilic acid** will begin to precipitate as a white solid.[\[5\]](#)[\[7\]](#)
- Allow the mixture to cool to room temperature, then place it in an ice-water bath for about 5-10 minutes to complete the crystallization process.[\[5\]](#)

Step 4: Purification and Drying

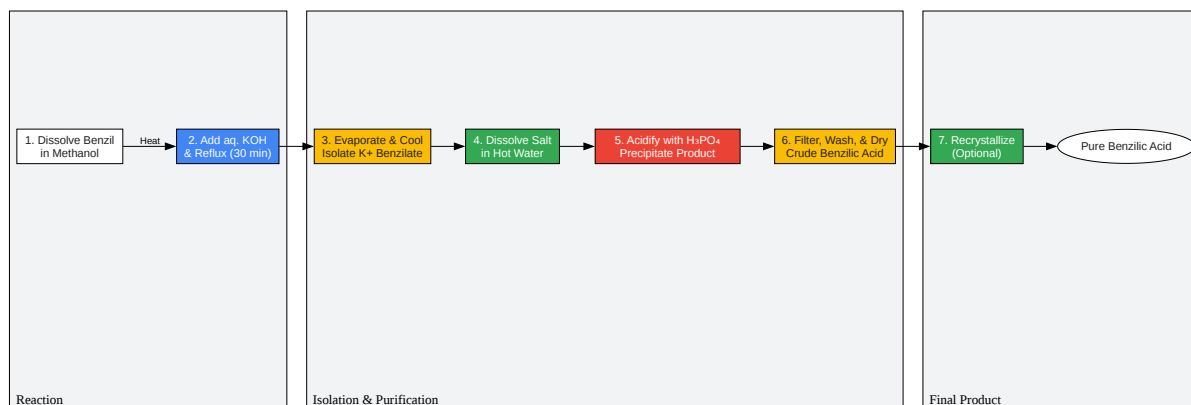
- Collect the precipitated **benzilic acid** crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals thoroughly with cold distilled water to remove any remaining acid and inorganic salts.[\[5\]](#)[\[8\]](#)
- For further purification, the crude product can be recrystallized from hot water or benzene.[\[1\]](#)[\[9\]](#)
- Allow the purified crystals to air-dry completely on a watch glass or in a desiccator.

Characterization

- Appearance: The final product should be a white crystalline solid.
- Melting Point: Determine the melting point of the dried product. The literature value for pure **benzilic acid** is approximately 150-152 °C.[\[7\]](#)[\[10\]](#)
- Spectroscopy: Further characterization can be performed using IR and NMR spectroscopy to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.



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Figure 1. Experimental workflow for the synthesis of **benzoic acid**.

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